4-氨基-1-乙基-1H-吡唑-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

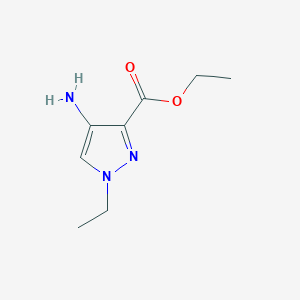

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H13N3O2 . It is used in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, often involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition with terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

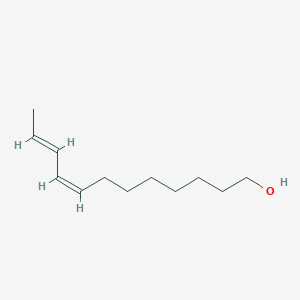

The molecular structure of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate can be represented by the SMILES stringCCN1N=C(C(OC)=O)C(N)=C1 . The InChI code for this compound is 1S/C6H9N3O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2,7H2,1H3,(H,8,9) . Physical And Chemical Properties Analysis

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a solid compound . It has a molecular weight of 155.16 . The compound should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .科学研究应用

Synthesis of Relevant Chemicals in Various Fields

Pyrazole-containing compounds, such as ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, are influential due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They are highly desirable for synthesizing structurally diverse pyrazole derivatives .

Preparation of 4-Chloromethylpyrazole

Ethyl 4-pyrazolecarboxylate has been used in the preparation of 4-chloromethylpyrazole . This shows its potential in the synthesis of other pyrazole derivatives.

Copper-Diamine-Catalyzed N-Arylation Reaction

This compound has also been used as a starting material in a copper-diamine-catalyzed N-arylation reaction . This reaction is significant in the synthesis of various organic compounds.

Synthesis of Isoxazole-4-Carboxylic Acid Derivatives

Ethyl pyrazole-4-carboxylate is used for the synthesis of isoxazole-4-carboxylic acid derivatives . These derivatives have various applications in the chemical industry.

Synthesis of Isoxazole-3,5-Dicarboxamides

Another application of ethyl pyrazole-4-carboxylate is in the synthesis of isoxazole-3,5-dicarboxamides . These compounds are known for their herbicidal properties.

Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles

Ethyl 4-pyrazolecarboxylate can be used in the synthesis of 1-aryl-3,4,5-substituted pyrazoles . These pyrazole derivatives have shown various biological activities and exceptional photophysical properties .

Synthesis of 4-Amino-1-Aryl-1H-Pyrazole-4-Carbonitriles

The compound can be used in the synthesis of 4-amino-1-aryl-1H-pyrazole-4-carbonitriles . This showcases its versatility in the synthesis of diverse pyrazole derivatives.

Synthesis of 3-Methyl-1-Phenyl-1H-Pyrazol-5-Ol

Ethyl 4-pyrazolecarboxylate can be used in the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol . This highlights its importance in the synthesis of various pyrazole derivatives.

安全和危害

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is considered hazardous. It can cause harm if swallowed (H302) and can cause serious eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

作用机制

Target of Action

The primary targets of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate are currently unknown. This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets due to the presence of the pyrazole ring . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives are known to be involved in various biochemical reactions , but the specific pathways affected by this compound are yet to be elucidated.

Result of Action

As a biochemical reagent, it is used in life science research, and its specific effects at the molecular and cellular level are subjects of ongoing investigation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, it is recommended to store the compound at 2-8°C and protect it from light . These conditions help maintain the stability of the compound.

属性

IUPAC Name |

ethyl 4-amino-1-ethylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-11-5-6(9)7(10-11)8(12)13-4-2/h5H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKFTFRNYGOITH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)OCC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)